molecular formula C20H23BN2O4S B1391849 2-Methyl-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine CAS No. 943324-08-1

2-Methyl-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1391849
CAS No.: 943324-08-1
M. Wt: 398.3 g/mol
InChI Key: XRBIXDGVQKMCJG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The official Chemical Abstracts Service registry number for this compound is 943324-08-1, providing unambiguous identification within chemical databases. The molecular formula C20H23BN2O4S reflects the presence of twenty carbon atoms, twenty-three hydrogen atoms, one boron atom, two nitrogen atoms, four oxygen atoms, and one sulfur atom. This composition indicates a molecular weight of 398.29 grams per mole, confirming the substantial size and complexity of the molecular structure.

The systematic name construction begins with the core heterocyclic framework, 1H-pyrrolo[2,3-b]pyridine, which represents a fused bicyclic system containing both pyrrole and pyridine rings. The numbering system for this fused ring follows established conventions where the pyrrole nitrogen is designated as position 1, and the fusion occurs between positions 2 and 3 of the pyrrole ring with positions 2 and 3 of the pyridine ring. The prefix "1H" indicates that the hydrogen atom is specifically located on the nitrogen at position 1 of the pyrrole ring. Substituent identification proceeds systematically with the methyl group at position 2, the phenylsulfonyl group at position 1, and the tetramethyl-1,3,2-dioxaborolan-2-yl group at position 3.

The compound classification encompasses multiple chemical categories due to its diverse functional groups. As an organoboron compound, it contains a carbon-boron bond within the dioxaborolane ring system, specifically classified as a boronic ester or boronate ester. The presence of the sulfonyl functional group (S=O)2 attached to a phenyl ring classifies it as an aromatic sulfonamide derivative. The heterocyclic nature of the core structure places it within the broader category of azaindole derivatives, specifically pyrrolopyridines. This multi-functional classification makes the compound particularly valuable for cross-coupling reactions and pharmaceutical applications where diverse reactivity patterns are required.

The stereochemical considerations for this compound are relatively limited due to the planar nature of the aromatic systems and the absence of defined stereocenters. However, the conformational flexibility around the sulfonyl and boronic ester substituents can influence the overall molecular geometry and reactivity profile. The systematic name accurately conveys all structural information necessary for unambiguous identification and synthesis planning, adhering to current nomenclature guidelines for complex heterocyclic compounds.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features arising from the integration of multiple functional groups around a planar heterocyclic core. The central pyrrolo[2,3-b]pyridine framework adopts a essentially planar configuration, with the fused five-membered pyrrole ring and six-membered pyridine ring sharing a common C-C bond. This bicyclic system displays typical aromatic character with delocalized electron density distributed across both rings, contributing to the overall stability and electronic properties of the molecule.

The boron center within the tetramethyl-1,3,2-dioxaborolane substituent adopts a trigonal planar geometry, consistent with sp2 hybridization of the boron atom. This geometric arrangement facilitates the formation of a stable five-membered ring containing boron, two oxygen atoms, and two carbon atoms from the pinacol backbone. The boron-carbon bond connecting the dioxaborolane ring to the pyrrolo[2,3-b]pyridine core exhibits characteristics typical of organoboron compounds, with relatively low polarity due to similar electronegativity values between carbon and boron. The C-B bond length typically measures approximately 1.58 Angstroms, reflecting the covalent nature of this linkage.

The phenylsulfonyl substituent introduces additional conformational complexity through rotation around the N-S bond connecting the sulfonyl group to the pyrrole nitrogen. The sulfonyl group adopts a tetrahedral geometry around the sulfur center, with S=O bond lengths typically measuring 1.45-1.47 Angstroms and the S-N bond length approximately 1.65 Angstroms. The phenyl ring attached to the sulfonyl group can rotate freely, introducing conformational flexibility that may influence intermolecular interactions and crystal packing arrangements. The electron-withdrawing nature of the sulfonyl group significantly affects the electron density distribution within the pyrrolo[2,3-b]pyridine core.

Conformational analysis reveals that the molecule can adopt multiple low-energy conformations primarily differing in the orientation of the phenylsulfonyl and dioxaborolane substituents relative to the central heterocyclic plane. The steric interactions between the methyl group at position 2 and adjacent substituents may restrict certain conformations, particularly those where bulky groups approach each other closely. Computational studies on related pyrrolo[2,3-b]pyridine derivatives suggest that the preferred conformations minimize steric clashes while maximizing favorable electronic interactions between aromatic systems.

Structural Parameter Typical Value Range Source
Pyrrolo[2,3-b]pyridine planarity < 5° deviation
B-C bond length 1.55-1.60 Å
S=O bond length 1.45-1.47 Å
S-N bond length 1.63-1.67 Å
Molecular weight 398.29 g/mol

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction analysis provides crucial insights into the solid-state structure and packing arrangements of this compound, though specific crystallographic data for this exact compound remains limited in the current literature. However, extensive crystallographic studies on related pyrrolo[2,3-b]pyridine derivatives offer valuable structural information that can be extrapolated to understand the likely solid-state behavior of this compound. The crystallographic analysis of 4-chloro-1H-pyrrolo[2,3-b]pyridine revealed essential geometric parameters for the pyrrolopyridine core, including bond lengths and angles that provide reference values for related structures.

The experimental charge density analysis of analogous pyrrolo[2,3-b]pyridine compounds demonstrates that the fused ring system exhibits significant electron delocalization across both the pyrrole and pyridine rings. X-ray diffraction studies typically reveal bond critical points associated with electron densities ranging from 2.07 to 2.74 electrons per cubic Angstrom for the carbon-carbon and carbon-nitrogen bonds within the pyrrolopyridine framework. These values indicate substantial covalent character in the bonding scheme, consistent with aromatic stabilization throughout the bicyclic system. The Laplacian values for these bonds range from -11.37 to -19.20 electrons per Angstrom to the fifth power, confirming the covalent nature of the bonding interactions.

Intermolecular interactions in the crystal lattice of pyrrolo[2,3-b]pyridine derivatives typically involve hydrogen bonding between nitrogen atoms and hydrogen donors, as well as weaker van der Waals interactions between aromatic rings. The presence of the phenylsulfonyl and dioxaborolane substituents in the target compound would be expected to introduce additional intermolecular interactions, potentially including sulfur-oxygen contacts and boron-mediated interactions. The sulfonyl oxygen atoms can serve as hydrogen bond acceptors, while the aromatic phenyl ring may participate in π-π stacking interactions with adjacent molecules in the crystal lattice.

The crystallographic unit cell parameters for related pyrrolo[2,3-b]pyridine compounds typically fall within standard ranges for organic molecular crystals, with cell volumes accommodating the molecular dimensions and preferred packing arrangements. The space group symmetry often reflects the molecular symmetry and intermolecular interaction patterns present in the crystal structure. High-resolution X-ray diffraction studies enable precise determination of atomic positions, thermal parameters, and electron density distributions, providing detailed insights into the electronic structure and bonding characteristics.

Crystallographic Parameter Typical Range Reference Compound
Bond density (C-C, C-N) 2.07-2.74 e/ų 4-chloro-1H-pyrrolo[2,3-b]pyridine
Laplacian values -11.37 to -19.20 e/Å⁵ 4-chloro-1H-pyrrolo[2,3-b]pyridine
R-factor < 0.04 High-quality structures
Resolution limit sin θ/λ ≤ 1.08 Å⁻¹ Standard analysis

Electronic Structure of the Pyrrolo[2,3-b]pyridine Core

The electronic structure of the pyrrolo[2,3-b]pyridine core in this compound exhibits characteristics typical of fused heterocyclic aromatic systems with significant electron delocalization and unique frontier orbital properties. Density functional theory calculations on related pyrrolo[2,3-b]pyridine derivatives reveal important electronic features that govern reactivity and stability. The bicyclic framework demonstrates substantial aromatic character, with electron density distributed across both the five-membered pyrrole ring and the six-membered pyridine ring. This delocalization contributes to the overall thermodynamic stability and influences the chemical reactivity patterns observed for compounds containing this core structure.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap for pyrrolo[2,3-b]pyridine derivatives typically ranges from 3.5 to 4.0 electron volts, indicating significant kinetic stability. Computational studies using density functional theory at the Becke-Lee-Yang-Parr level demonstrate that the large energy gap implies resistance to facile electronic excitation and contributes to the compound's stability under normal synthetic conditions. The electron distribution within the pyrrolo[2,3-b]pyridine core shows higher electron density on the nitrogen atoms, particularly the pyridine nitrogen, making these positions susceptible to electrophilic attack or coordination with metal centers.

The electronic effects of substituents significantly modify the electronic structure of the pyrrolo[2,3-b]pyridine core. The phenylsulfonyl group at position 1 acts as a strong electron-withdrawing substituent, reducing electron density throughout the heterocyclic system and affecting both nucleophilicity and basicity. This electronic withdrawal stabilizes the aromatic system but may also influence regioselectivity in subsequent chemical transformations. The methyl group at position 2 provides modest electron donation through hyperconjugation, partially offsetting the electron-withdrawing effects of the sulfonyl substituent. The boronic ester substituent at position 3 introduces additional electronic complexity through the electron-deficient boron center.

The nitrogen atoms within the pyrrolo[2,3-b]pyridine framework exhibit distinct electronic environments and reactivities. The pyrrole nitrogen (N1) bears the phenylsulfonyl substituent and consequently exhibits reduced nucleophilicity compared to unsubstituted pyrrolo[2,3-b]pyridine. The pyridine nitrogen (N4) retains significant basicity and can participate in coordination chemistry or hydrogen bonding interactions. The electronic structure calculations indicate that this nitrogen atom carries a partial negative charge and represents the most nucleophilic site within the heterocyclic core. The charge distribution analysis reveals that carbon atoms within the fused ring system exhibit varying degrees of electrophilicity, with positions adjacent to nitrogen atoms generally showing enhanced electron density.

Molecular orbital analysis demonstrates that the π-electron system extends across the entire bicyclic framework, with significant contributions from both carbon and nitrogen atoms. The electronic structure calculations predict that the compound should exhibit characteristic ultraviolet absorption bands corresponding to π → π* transitions within the aromatic system. The presence of multiple functional groups creates opportunities for electronic interactions that may influence the overall photophysical and electrochemical properties of the molecule. These electronic characteristics make pyrrolo[2,3-b]pyridine derivatives valuable scaffolds for medicinal chemistry applications where specific electronic properties are required for biological activity.

Electronic Property Typical Value Method
HOMO-LUMO gap 3.5-4.0 eV DFT calculations
Pyridine N basicity pKa ~5-6 Experimental
π-electron delocalization Extensive NMR/computational
UV absorption maximum 250-300 nm Spectroscopic

Properties

IUPAC Name

1-(benzenesulfonyl)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BN2O4S/c1-14-17(21-26-19(2,3)20(4,5)27-21)16-12-9-13-22-18(16)23(14)28(24,25)15-10-7-6-8-11-15/h6-13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBIXDGVQKMCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(C3=C2C=CC=N3)S(=O)(=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677977
Record name 1-(Benzenesulfonyl)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943324-08-1
Record name 2-Methyl-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=943324-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Benzenesulfonyl)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Methyl-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine (CAS No. 943324-08-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C20H23BN2O4S
  • Molecular Weight : 398.29 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Notably:

  • Inhibition of Bcl-2 Family Proteins : Preliminary studies suggest that compounds similar in structure to this compound exhibit significant inhibition of Bcl-2 family proteins, which are crucial for regulating apoptosis in cancer cells .

Biological Activity Summary

The biological activities observed for this compound include:

Activity TypeDescriptionReferences
Anticancer Activity Inhibits proliferation of cancer cell lines through apoptosis induction. ,
Enzyme Inhibition Potential inhibition of specific kinases involved in cancer progression.
Cell Viability Effects Reduces cell viability in various tumor models; IC50 values vary by cell type. ,

Study 1: Anticancer Efficacy

In a study investigating the efficacy of similar pyrrolo[2,3-b]pyridine derivatives on cancer cell lines:

  • Objective : Evaluate the cytotoxic effects on breast and lung cancer cells.
  • Results : Compounds demonstrated IC50 values ranging from 0.27 nM to 48 nM depending on the specific derivative and cell line tested. The structure–activity relationship indicated that modifications to the phenyl and boron-containing moieties significantly affected potency .

Study 2: Mechanistic Insights

A detailed mechanistic study explored how this class of compounds interacts with Bcl-2 proteins:

  • Findings : The presence of the dioxaborolane moiety enhanced binding affinity to the target proteins compared to simpler analogs. This suggests that structural complexity may be key to improving biological activity .

Comparison with Similar Compounds

Key Observations:

Protective Groups : The target compound uses a phenylsulfonyl group at the 1-position, whereas analogs in and employ triisopropylsilyl protection, which offers greater steric bulk and altered reactivity .

Boronate Position : The target’s boronate is at the 3-position, while other derivatives feature substitutions at the 4- or 5-positions, influencing regioselectivity in cross-coupling reactions .

Reactivity in Cross-Coupling:

Compound Coupling Efficiency Stability Applications
Target Compound High (electron-deficient due to sulfonyl group) Moderate (requires -20°C storage) Drug intermediates, biaryl synthesis
5-Fluoro-4-boronate () Moderate (fluorine reduces reactivity) High (stable at rt) Fluorinated drug candidates
3-Ethyl-5-boronate () Low (no protective group) Low (prone to hydrolysis) Limited to in situ reactions

Preparation Methods

Core Pyrrolo[2,3-b]pyridine Scaffold Synthesis and Functionalization

The pyrrolo[2,3-b]pyridine core is typically prepared through iodination and N-methylation steps starting from nitro-substituted pyrrolo[2,3-b]pyridine derivatives. For example, 5-nitro-1H-pyrrolo[2,3-b]pyridine undergoes a one-pot N-methylation/iodination to yield a key iodinated intermediate. This intermediate serves as a versatile platform for further cross-coupling reactions.

Subsequent transformations include:

  • Suzuki cross-coupling reactions with boronate esters to install boron-containing groups at the 3-position of the heterocycle.
  • Reduction steps to convert nitro groups to amines or to saturate olefins as needed.
  • Phenylsulfonyl group installation on the nitrogen atom as a protecting group, achieved by sulfonylation with phenylsulfonyl chloride derivatives under basic conditions.

Introduction of the Boronate Ester Group

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronate ester) moiety is introduced primarily via Suzuki-Miyaura cross-coupling reactions. This method couples the iodinated pyrrolo[2,3-b]pyridine intermediate with pinacol boronate esters under palladium catalysis.

Typical conditions include:

  • Palladium catalysts such as PdCl2(dppf)-CH2Cl2 complex.
  • Bases like potassium carbonate (K2CO3).
  • Solvent systems comprising 1,4-dioxane and water in a 2:1 ratio.
  • Reaction temperatures around 80 °C.
  • Reaction times approximately 2 hours under inert atmosphere (N2).

This approach yields the boronate ester-functionalized pyrrolo[2,3-b]pyridine with high efficiency (yields around 80-86%) and purity after chromatographic purification.

Phenylsulfonyl Group Installation and Deprotection

The phenylsulfonyl group is introduced to protect the nitrogen atom of the pyrrolo[2,3-b]pyridine ring, enhancing the stability of intermediates and enabling selective functionalization at other positions.

  • Sulfonylation is performed by reacting the pyrrolo[2,3-b]pyridine amine or corresponding intermediate with phenylsulfonyl chloride in the presence of a base.
  • Deprotection of the phenylsulfonyl group can be achieved by heating with morpholine under basic conditions, which removes the sulfonyl group without affecting other sensitive functionalities.

Synthesis Route Summary and Data Table

Step Starting Material / Intermediate Reaction Type Reagents / Conditions Outcome / Notes
1 5-nitro-1H-pyrrolo[2,3-b]pyridine One-pot N-methylation/iodination Methylating agent, iodine source, base Iodinated N-methyl pyrrolo[2,3-b]pyridine intermediate
2 Iodinated intermediate Suzuki cross-coupling PdCl2(dppf), K2CO3, 1,4-dioxane/water, 80 °C Installation of boronate ester at C-3 position
3 Pyrrolo[2,3-b]pyridine amine or intermediate Sulfonylation Phenylsulfonyl chloride, base Formation of N-phenylsulfonyl protected compound
4 N-phenylsulfonyl pyrrolo[2,3-b]pyridine Deprotection Morpholine, heat, base Removal of phenylsulfonyl protecting group

Q & A

Q. What are the critical synthetic steps for preparing 2-methyl-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine?

The synthesis typically involves a multi-step approach:

  • Core functionalization : Introduction of the phenylsulfonyl group via sulfonylation using TsCl (tosyl chloride) under basic conditions (e.g., NaH in THF at 0°C to rt) .
  • Borylation : A Suzuki-Miyaura coupling with a pinacol boronate ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a solvent system like toluene/EtOH/H₂O .
  • Optimization : Temperature control (90–105°C) and solvent selection (THF, dioxane) are critical for yield and purity .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and boron integration (e.g., δ ~1.3 ppm for pinacol methyl groups) .
  • Chromatography : Flash column chromatography with dichloromethane/ethyl acetate (90:10) for purification .
  • Mass spectrometry : High-resolution MS to verify molecular weight (expected: ~412.31 g/mol) .

Advanced Research Questions

Q. How can the Suzuki-Miyaura coupling step be optimized for higher yields?

Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ outperforms other catalysts in aryl boronate couplings .
  • Solvent systems : Mixed solvents (toluene/EtOH/H₂O) improve solubility and reaction efficiency .
  • Moisture control : Anhydrous conditions and inert atmospheres prevent boronate ester hydrolysis .
  • Substrate ratios : A 1.2:1 molar ratio of boronic acid to halide intermediate minimizes side reactions .

Q. What structure-activity relationships (SAR) have been observed in related pyrrolo[2,3-b]pyridine derivatives?

  • Phenylsulfonyl group : Enhances metabolic stability but may reduce solubility .
  • Boron-containing groups : The dioxaborolane moiety improves binding affinity in kinase inhibition assays .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl at position 4) increase electrophilicity, while methyl groups improve lipophilicity .

Q. How should researchers address contradictory biological activity data in structurally similar compounds?

  • Systematic SAR studies : Compare analogs like 4-chloro-5-(dioxolane)-2-methyl derivatives to isolate functional group contributions .
  • Orthogonal assays : Validate activity using biochemical (e.g., enzyme inhibition) and cellular (e.g., proliferation) assays .
  • Crystallography : Resolve binding modes to explain discrepancies (e.g., steric hindrance from bulky substituents) .

Q. What mechanistic insights exist for the boron-containing functional group in this compound?

  • Reactivity : The dioxaborolane group facilitates transmetalation in Suzuki couplings and stabilizes intermediates via chelation .
  • Biological role : Boron enhances target engagement in kinase inhibitors by forming reversible covalent bonds with active-site residues .

Methodological Guidance

Q. How to troubleshoot low yields in the final coupling step?

  • Purity of intermediates : Ensure halogenated precursors (e.g., 5-bromo-pyrrolopyridines) are >95% pure via recrystallization .
  • Catalyst activation : Pre-dry Pd(PPh₃)₄ under vacuum to prevent deactivation by moisture .
  • Reaction monitoring : Use TLC (Rf ~0.5 in EtOAc/hexane) to track progress and adjust time/temperature .

Q. How to interpret unexpected peaks in ¹H NMR spectra?

  • Impurity identification : Compare with known byproducts (e.g., dehalogenated intermediates or hydrolysis products) .
  • Solvent artifacts : DMSO-d₆ may show residual water (~δ 3.3 ppm) or THF (~δ 1.8 ppm) .
  • Diastereomers : Chiral centers in dioxaborolane can split signals; use chiral columns for resolution .

Data Contradiction Analysis

Q. Why do similar compounds show divergent solubility profiles despite structural homology?

  • Crystallinity : Methyl groups (e.g., at position 2) may induce crystalline packing, reducing solubility .
  • Counterion effects : Free bases vs. salts (e.g., HCl) alter solubility; verify ionization state .

Q. How to resolve discrepancies in reported biological potencies?

  • Assay conditions : Differences in ATP concentrations (kinase assays) or cell lines (proliferation assays) can skew results .
  • Batch variability : Reproduce results using independently synthesized batches to rule out synthetic artifacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine

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